![molecular formula C15H13NO2S B2792721 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047321-71-0](/img/structure/B2792721.png)

4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

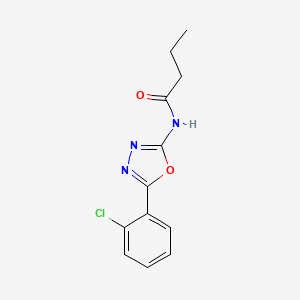

“4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It is a derivative of thieno[2,3-b]pyrroles, which are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity . The most studied among them are amides of thieno[2,3-b]pyrrole-5-carboxylic acids .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . Cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate–dimethylformamide system was accompanied by decarboxylation and led to the formation of thieno[2,3-b]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with lithium hydroxide provided thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids .科学研究应用

Antiviral Agents

4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: derivatives have shown promise as antiviral agents. Specifically, certain carboxamides derived from this compound have been effective against alphaviruses . For instance, one derivative has inhibited the Chikungunya virus by impeding the biosynthesis of viral proteins and RNA, showcasing a broad spectrum of antiviral activity .

Anticancer Research

In the realm of cancer therapy, derivatives of this compound have been identified as reversible inhibitors of histone lysine demethylase KDM1A . This enzyme plays a critical role in the regulation of lysine methylation levels, which is a significant area of research for cancer treatment. Inhibitors of KDM1A could potentially be used to develop new anticancer therapies .

Hepatitis C Treatment

The thieno[3,2-b]pyrrole moiety has been utilized to create allosteric finger-loop inhibitors of the hepatitis C virus NS5B polymerase . These inhibitors can disrupt the replication process of the virus, offering a potential pathway for therapeutic intervention in hepatitis C infections .

Enzyme Inhibition

The structural framework of 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is conducive to the development of enzyme inhibitors. By modifying the core structure, researchers can design molecules that selectively bind to and inhibit specific enzymes involved in disease processes .

Neuroprotective Agents

Derivatives of this compound have been studied for their potential as neuroprotective agents. They may offer protection against neurotropic alphaviruses, such as the western equine encephalitis virus, by inhibiting viral replication . This could lead to new treatments for viral encephalitis and other neurodegenerative conditions.

Synthetic Methodology Development

The synthesis of pharmacologically promising carboxamides from 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has led to the development of new synthetic methodologies . These methods can be applied to create a variety of biologically active compounds, expanding the toolkit available to medicinal chemists.

未来方向

The future directions for research on “4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” could involve further exploration of its biological activity and potential applications in medicinal chemistry . This could include the development of new synthetic methods, the design of new derivatives with improved properties, and detailed studies of its mechanism of action .

作用机制

Target of Action

These include glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, and receptors such as the histamine H4 receptor and gonadotropin-releasing hormone (GnRH) .

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Related compounds have been found to inhibit enzymes such as glycogen phosphorylase and d-amino acid oxidase, suggesting that this compound may also interfere with carbohydrate metabolism and amino acid degradation .

Result of Action

Based on the known activities of related compounds, it may inhibit key enzymes, alter cellular metabolism, and potentially exert therapeutic effects .

属性

IUPAC Name |

4-(2-phenylethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGIWFRAURWRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)

![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)

![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)

![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)

![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)

![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)